molecular formula C15H18N2 B13350125 8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13350125
M. Wt: 226.32 g/mol
InChI Key: ORVNBBQEZWTVDX-UHFFFAOYSA-N
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Description

8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through various methods:

    Cyclization of Pyrrole Derivatives: One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate.

    Multicomponent Reactions: Another efficient method is the one-pot four-component condensation reaction. This involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.

    Industry: Utilized in the development of new pharmaceuticals and organic materials.

Mechanism of Action

The exact mechanism of action of 8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:

Comparison with Similar Compounds

8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

8-(2-phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C15H18N2/c1-2-4-13(5-3-1)6-7-14-8-10-17-11-9-16-12-15(14)17/h1-5,8,10,16H,6-7,9,11-12H2

InChI Key

ORVNBBQEZWTVDX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=C2CN1)CCC3=CC=CC=C3

Origin of Product

United States

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